molecular formula C28H28ClN3O4 B4772574 2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE

2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE

Cat. No.: B4772574
M. Wt: 506.0 g/mol
InChI Key: KJECMFUQJHQHHA-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a chlorophenyl group, and a diethoxyphenyl ethyl side chain, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O4/c1-3-35-24-14-9-19(17-25(24)36-4-2)15-16-30-26(33)18-32-28(34)23-8-6-5-7-22(23)27(31-32)20-10-12-21(29)13-11-20/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJECMFUQJHQHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a phthalic anhydride or a similar compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the phthalazinone core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Diethoxyphenyl Ethyl Side Chain: This step involves the alkylation of the phthalazinone derivative with a diethoxyphenyl ethyl halide under basic conditions, such as using sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other functional groups using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers, thioethers, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE

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